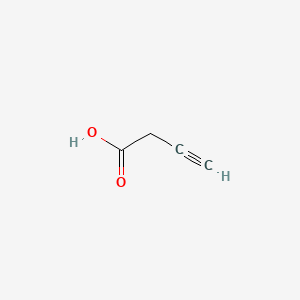

3-Butynoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of but-3-enoic acids, closely related to 3-butynoic acid, has been achieved through palladium-catalyzed cross-coupling reactions. A notable method involves the cross-coupling of 3-iodobut-3-enoic acid with organozinc or organotin compounds, using PdCl2(MeCN)2 as a catalyst in DMF solvent, yielding 3-substituted but-3-enoic acids under mild conditions (Abarbri et al., 2000). This method exemplifies the strategies for synthesizing compounds structurally related to this compound.

Molecular Structure Analysis

While specific studies on the molecular structure of this compound are limited, research on similar molecules provides insights into their structural characteristics. For example, the molecular structure, vibrational, UV, NMR, and other properties of related compounds have been extensively studied using quantum chemical calculations and experimental methods, offering a foundation for understanding the structural aspects of this compound derivatives (R. Mathammal et al., 2016).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, highlighting their utility in synthetic chemistry. For instance, the synthesis and characterization of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrate the chemical versatility of butynoic acid derivatives. These compounds have shown significant enzyme inhibitory activities, indicating their potential in medicinal chemistry (Koray Oktay et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives can be inferred from studies on similar compounds. For example, the study of polarized IR spectra of the hydrogen bond in crystals of 2-butynoic acid provides valuable information on the hydrogen bonding characteristics and phase behavior of butynoic acid derivatives, which are crucial for understanding their physical properties (H. Flakus & B. Hachuła, 2008).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including reactivity and interaction with other molecules, are essential for their application in synthesis and material science. Electrochemical synthesis methods demonstrate the reactivity of dienes with CO2, leading to regioselective synthesis of unsaturated dioic acids, a process that can be adapted for the synthesis of this compound derivatives (Chuan Li et al., 2011).

Aplicaciones Científicas De Investigación

Flavin Binding and Protein Interaction : 3-Butynoic acid derivatives, such as 2-keto-3-butynoate, have been used to study the inactivation of flavin-free flavocytochrome b2, impacting cysteine residues and affecting flavin affinity. This has implications for understanding protein interactions and enzyme inactivation (Pompon & Lederer, 1982).

Hydrogen Bond Dynamics : Investigations into the polarized IR spectra of hydrogen bonds in 2-butynoic acid crystals have provided insights into exciton interactions, proton transfer, and hydrogen bond dynamics (Flakus & Hachuła, 2008).

Enzymatic Reactions : The compound 2-hydroxy-3-butynoic acid has been studied as a suicide substrate for lactate oxidase from Mycobacterium smegmatis, leading to insights into enzyme-substrate interactions and covalent modification of enzyme-bound flavins (Schonbrunn et al., 1976).

Microbial Fermentation : this compound has been found to influence the formation of acrylic acid in the anaerobic rumen bacterium Megasphaera elsdenii, indicating its role in microbial fermentation processes (Sanseverino et al., 1989).

Thermal Expansion in Crystals : The study of 2-butynoic acid in different polymorphic forms has provided insights into the control of thermal expansion through hydrogen bond dimensionality (Saraswatula et al., 2015).

Chemical Analysis and Purity : Ion chromatography-mass spectrometry has been utilized for the impurity analysis of 2-butynoic acid, highlighting its importance in ensuring the purity of small organic acids in the pharmaceutical industry (Corry et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Butynoic acid, also known as but-3-ynoic acid, is a potent inhibitor of acyl CoA dehydrogenase . Acyl CoA dehydrogenase is a key enzyme involved in the metabolism of fatty acids in the body. It catalyzes the initial step of the mitochondrial fatty acid beta-oxidation pathway.

Mode of Action

It is known that it inhibits the enzyme, thereby disrupting the normal metabolic processes that involve this enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids to produce energy. By inhibiting acyl CoA dehydrogenase, this compound disrupts this pathway, potentially leading to altered energy metabolism in the body.

Pharmacokinetics

Given its small molecular weight (8407 g/mol) and its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .

Propiedades

IUPAC Name |

but-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAHGSQLSTUDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178001 | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2345-51-9 | |

| Record name | 3-Butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-butynoic acid exert its inhibitory effect on thiamin diphosphate-dependent decarboxylases?

A1: this compound acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's thiamin diphosphate cofactor. This irreversible binding disrupts the enzyme's catalytic cycle. [, ]

Q2: What makes the 4-carbon analog of this compound, 2-oxo-3-butynoic acid, a more potent inactivator of the pyruvate dehydrogenase multienzyme complex (PDHc)?

A2: The 4-carbon analog demonstrates a stronger binding affinity (Ki) to PDHc, likely due to its closer structural resemblance to the natural substrate, pyruvate. This highlights the enzyme's substrate specificity. []

Q3: Which subunit of PDHc is the primary target of this compound?

A3: Studies have pinpointed the E1 subunit, responsible for the thiamin diphosphate-dependent decarboxylation step, as the primary target of inactivation by this compound. []

Q4: Does cysteine modification play a role in the inactivation of PDHc by this compound?

A4: While cysteine modification was observed during inactivation, further investigation revealed that none of the six cysteine residues in the E1 subunit are essential for the enzyme's activity. []

Q5: Can you elaborate on the interaction of this compound with lactate oxidase?

A5: Similar to its interaction with PDHc, 2-hydroxy-3-butynoic acid, a derivative of this compound, acts as a suicide substrate for lactate oxidase. It irreversibly binds to the enzyme's flavin mononucleotide (FMN) cofactor, forming a covalent adduct and leading to enzyme inactivation. [, ]

Q6: What is the structural basis for the different flavin adducts formed between lactate oxidase and D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid?

A6: The difference in adduct structures arises from the distinct orientations of the substrate, FMN cofactor, and active site residues in these two enzymes. This highlights the importance of the enzyme's active site architecture in influencing the outcome of suicide inhibition. []

Q7: What is the molecular formula and molecular weight of this compound?

A7: The molecular formula of this compound is C4H4O2, and its molecular weight is 84.07 g/mol.

Q8: What are the key spectroscopic features that characterize this compound?

A8: Key spectroscopic features include:

Q9: What is known about the stability of this compound under various conditions?

A9: this compound is known to undergo base-catalyzed isomerization to form penta-2,3-dienoic acid and pent-3-ynoic acid. [] It can also be reduced to the corresponding alcohol, 3-butyn-1-ol, which is further metabolized by certain bacteria. [, ] The stability of this compound in other chemical environments would require further investigation.

Q10: Does this compound exhibit any catalytic properties itself?

A10: The provided research primarily focuses on this compound and its derivatives as enzyme inhibitors or substrates for biotransformation. There is no direct evidence suggesting intrinsic catalytic properties of this compound in these studies.

Q11: Have any computational studies been conducted on this compound?

A11: While the provided research doesn't explicitly mention computational studies on this compound, such approaches could be valuable in understanding its reactivity, binding interactions, and potential applications.

Q12: How does increasing the chain length of the alk-3-ynoyl moiety in alk-3-ynoyl-CoA esters affect their potency as inhibitors of acetoacetyl-CoA thiolase?

A12: Increasing the chain length decreases their potency as alkylating agents, suggesting that a shorter chain length favors binding to the enzyme's active site. []

Q13: What is the impact of the (Z) configuration on the activity of 5-aminopent-2-enoic acid, an analog of this compound, as a GABA agonist?

A13: Only the (Z) isomer exhibits activity as a GABA agonist, indicating the importance of stereochemistry in its interaction with GABA receptors. Notably, (Z)-5-aminopent-2-enoic acid demonstrates greater potency compared to 5-aminopentanoic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-7-phenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B1194513.png)

![Naphth[1,8-cd]-1,2-oxathiole, 2,2-dioxide](/img/structure/B1194518.png)